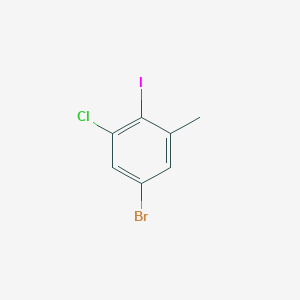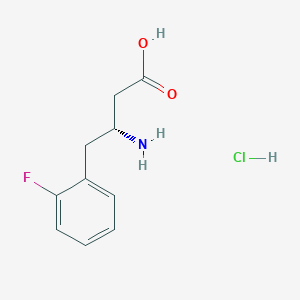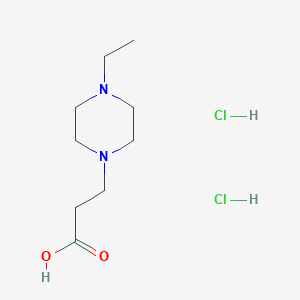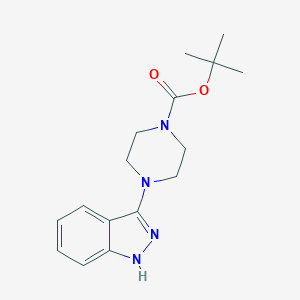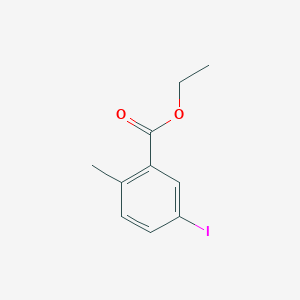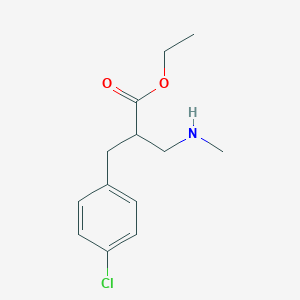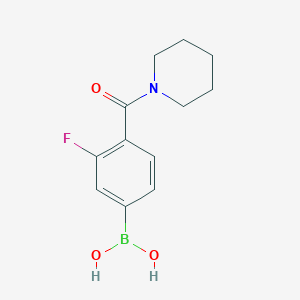![molecular formula C11H13NO4 B1437358 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid CAS No. 1019369-12-0](/img/structure/B1437358.png)
2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid
概要
説明
2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is an organic compound with a complex structure that includes a phenyl ring substituted with a methoxy group and a methylcarbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the methylcarbamoyl group: This can be achieved by reacting a suitable amine with methyl isocyanate under controlled conditions.
Attachment of the methoxy group: This step involves the methylation of a phenol derivative using a methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the acetic acid moiety: This can be done through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for carboxylation and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting its biological effects.
類似化合物との比較
Similar Compounds
2-{4-[(Carbamoyl)methoxy]phenyl}acetic acid: Lacks the methyl group on the carbamoyl moiety.
2-{4-[(Methylcarbamoyl)ethoxy]phenyl}acetic acid: Contains an ethoxy group instead of a methoxy group.
2-{4-[(Methylcarbamoyl)methoxy]phenyl}propionic acid: Has a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-[4-[2-(methylamino)-2-oxoethoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-10(13)7-16-9-4-2-8(3-5-9)6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBHKRPIMVGNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





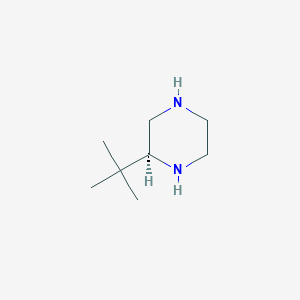

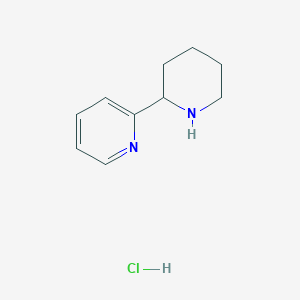
![7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1437288.png)
